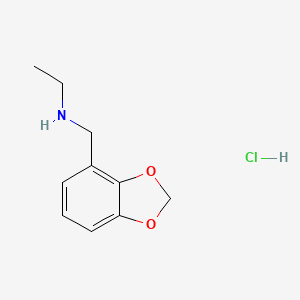

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride

CAS No.: 1240526-40-2

Cat. No.: VC2920456

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240526-40-2 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-4-ylmethyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9;/h3-5,11H,2,6-7H2,1H3;1H |

| Standard InChI Key | KXKJSNRBONZQIC-UHFFFAOYSA-N |

| SMILES | CCNCC1=C2C(=CC=C1)OCO2.Cl |

| Canonical SMILES | CCNCC1=C2C(=CC=C1)OCO2.Cl |

Introduction

Chemical Identity and Properties

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is a substituted amine compound containing a benzodioxole moiety. This structural characteristic is significant as benzodioxole-containing compounds frequently demonstrate bioactive properties across various pharmacological applications. The compound is primarily used in research settings to investigate potential therapeutic effects related to neurotransmitter modulation.

The chemical identity of the compound is well-established through various analytical methods. Its molecular formula is C₁₀H₁₄ClNO₂ with a molecular weight of 215.67 g/mol, placing it in the category of relatively small molecular entities that may have favorable drug-like properties . The compound is cataloged in chemical databases with CAS number 1240526-40-2 and MDL number MFCD16622097, providing standardized identifiers for research and regulatory purposes .

Physical and Chemical Properties

The physical and chemical properties of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride are crucial for understanding its behavior in various experimental conditions. The compound's physical state at room temperature and its solubility profile influence its handling and application in research settings.

Table 1: Physical and Chemical Properties of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1240526-40-2 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.67 g/mol |

| MDL Number | MFCD16622097 |

| Standard Purity | 95% |

| Appearance | Not specified in available data |

| Solubility | Not fully characterized in available data |

Structural Features and Chemistry

The (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride structure contains several key functional groups that define its chemical behavior. The benzodioxole moiety consists of a benzene ring fused with a 1,3-dioxole ring, creating a rigid planar system that can participate in various non-covalent interactions, including π-stacking with aromatic amino acid residues in proteins.

Structure-Activity Relationship Considerations

The structure of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride suggests potential structure-activity relationships that may be valuable in medicinal chemistry research. The benzodioxole ring is a common pharmacophore in numerous bioactive compounds, potentially contributing to receptor binding through aromatic interactions. The ethylamine portion introduces basic nitrogen functionality that can interact with acidic residues in receptor binding sites, while the hydrochloride salt formation improves solubility characteristics for experimental applications.

The positioning of the methyl linker at the 4-position of the benzodioxole ring is a distinct structural feature that differentiates this compound from related analogs. This specific substitution pattern may influence the compound's three-dimensional conformation and subsequently its binding affinity and selectivity for biological targets.

Synthesis Methods

The synthesis of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride typically employs multi-step organic reaction sequences that require careful control of reaction conditions to achieve high yields and purity. Standard synthetic approaches may include several key transformations to construct the required molecular architecture.

Common Synthetic Routes

The preparation of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride generally involves initial formation of the benzodioxole scaffold, followed by functionalization to introduce the methylamine linkage and subsequent ethylation. The final step typically involves conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent.

Purification procedures for this compound often include recrystallization techniques to remove synthetic impurities and achieve the desired purity levels. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound. These quality control measures are essential for ensuring the reliability of subsequent biological testing and structure-activity relationship studies.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is primarily linked to its potential interactions with neurotransmitter systems in the central nervous system. Current understanding suggests that the compound may function as a modulator or inhibitor of specific receptor types, possibly affecting serotonergic or dopaminergic pathways.

Receptor Interactions

The mechanism of action for (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride likely involves specific interactions with neuroreceptors or transporters. The compound's structural features suggest potential binding to G-protein coupled receptors or monoamine transporters, similar to other benzodioxole-containing compounds that demonstrate neuroactive properties.

These pharmacological interactions may result in effects on mood regulation, anxiety, or other neuropsychiatric parameters, although comprehensive pharmacological characterization data in the available literature is limited. The specificity and efficacy of these interactions would require detailed receptor binding studies and functional assays to fully elucidate the compound's pharmacodynamic profile.

Current Research Status and Future Directions

Research on (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is still in relatively early stages, with opportunities for further investigation across multiple domains. Current literature suggests several promising directions for advancing our understanding of this compound's properties and applications.

Structure-Activity Relationship Studies

Further structure-activity relationship studies involving (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride and related analogs could provide valuable insights into the structural requirements for specific receptor interactions. Such studies might involve systematic modifications of the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume